1,3,3-trimethylindolin-2-one
Overview
Description
1,3,3-trimethylindolin-2-one is an organic compound with the molecular formula C₁₁H₁₃NO. It is a derivative of indolin-2-one, featuring three methyl groups attached to the indoline ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-trimethylindolin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with squaric acid in the presence of a green solvent like ethyl l-lactate. This reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time to just a few minutes .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of metal-free and peroxide-free conditions. For example, an iodine-promoted oxidative reaction from 1,2,3,3-tetramethyl-3H-indolium iodides can be employed. This method is advantageous due to its efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
1,3,3-trimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives with altered chemical properties.
Substitution: The methyl groups on the indoline ring can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and other halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various indolinone derivatives, while substitution reactions can introduce new functional groups onto the indoline ring .
Scientific Research Applications
1,3,3-trimethylindolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,3-trimethylindolin-2-one and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives act as inhibitors of specific enzymes or receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
6-bromo-1,3,3-trimethylindolin-2-one: This compound is similar in structure but contains a bromine atom, which can alter its chemical properties and reactivity.
Trisindolines: These compounds consist of an isatin core bearing two indole moieties and have been studied for their biological activities.
Uniqueness
1,3,3-trimethylindolin-2-one is unique due to its specific arrangement of methyl groups on the indoline ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of dyes and biologically active compounds .
Properties
IUPAC Name |
1,3,3-trimethylindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)8-6-4-5-7-9(8)12(3)10(11)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJITKCIMOLCNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174048 | |
Record name | 2-Indolinone, 1,3,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20200-86-6 | |
Record name | 2-Indolinone, 1,3,3-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020200866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Indolinone, 1,3,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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